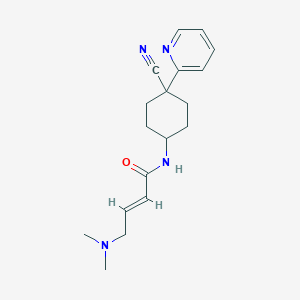
(E)-N-(4-Cyano-4-pyridin-2-ylcyclohexyl)-4-(dimethylamino)but-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(4-Cyano-4-pyridin-2-ylcyclohexyl)-4-(dimethylamino)but-2-enamide, also known as JNJ-1661010, is a novel small molecule inhibitor of the protein kinase C epsilon (PKCε) enzyme. PKCε is a member of the protein kinase C family of serine/threonine kinases that plays a critical role in cellular signaling pathways involved in cell growth, differentiation, and survival. JNJ-1661010 has been shown to selectively inhibit PKCε activity in vitro and in vivo, making it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
(E)-N-(4-Cyano-4-pyridin-2-ylcyclohexyl)-4-(dimethylamino)but-2-enamide selectively inhibits the activity of PKCε by binding to the enzyme's regulatory domain. PKCε plays a critical role in various cellular signaling pathways, including those involved in cell growth, differentiation, and survival. By inhibiting PKCε activity, (E)-N-(4-Cyano-4-pyridin-2-ylcyclohexyl)-4-(dimethylamino)but-2-enamide can modulate these signaling pathways and potentially lead to therapeutic benefits.
Biochemical and Physiological Effects:
In preclinical studies, (E)-N-(4-Cyano-4-pyridin-2-ylcyclohexyl)-4-(dimethylamino)but-2-enamide has been shown to have a number of biochemical and physiological effects. These include inhibition of pro-inflammatory cytokine production, reduction of collagen deposition, and inhibition of cell proliferation. In addition, (E)-N-(4-Cyano-4-pyridin-2-ylcyclohexyl)-4-(dimethylamino)but-2-enamide has been shown to improve insulin sensitivity and glucose metabolism in animal models of type 2 diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (E)-N-(4-Cyano-4-pyridin-2-ylcyclohexyl)-4-(dimethylamino)but-2-enamide is its selectivity for PKCε. This selectivity allows for more precise modulation of cellular signaling pathways compared to non-specific inhibitors of PKC. However, one limitation of (E)-N-(4-Cyano-4-pyridin-2-ylcyclohexyl)-4-(dimethylamino)but-2-enamide is its relatively low potency compared to other PKC inhibitors. This may limit its effectiveness in certain disease models.
Direcciones Futuras
There are several potential future directions for the development of (E)-N-(4-Cyano-4-pyridin-2-ylcyclohexyl)-4-(dimethylamino)but-2-enamide. One possibility is the use of (E)-N-(4-Cyano-4-pyridin-2-ylcyclohexyl)-4-(dimethylamino)but-2-enamide as a therapeutic agent for diseases characterized by PKCε overexpression, such as certain types of cancer. Another potential application is the use of (E)-N-(4-Cyano-4-pyridin-2-ylcyclohexyl)-4-(dimethylamino)but-2-enamide as a tool for studying the role of PKCε in various cellular signaling pathways. Finally, further optimization of (E)-N-(4-Cyano-4-pyridin-2-ylcyclohexyl)-4-(dimethylamino)but-2-enamide's chemical structure may lead to the development of more potent and selective PKCε inhibitors.
Métodos De Síntesis
The synthesis of (E)-N-(4-Cyano-4-pyridin-2-ylcyclohexyl)-4-(dimethylamino)but-2-enamide was first reported by researchers at Janssen Pharmaceuticals, Inc. in 2006. The synthesis involves a series of chemical reactions starting with the condensation of 4-cyano-4-pyridin-2-ylcyclohexanone with dimethylamine to form the intermediate, (E)-N-(4-cyano-4-pyridin-2-ylcyclohexyl)-N,N-dimethylamine. This intermediate is then reacted with 4-bromo-2-butenal to form (E)-N-(4-Cyano-4-pyridin-2-ylcyclohexyl)-4-(dimethylamino)but-2-enamide.
Aplicaciones Científicas De Investigación
(E)-N-(4-Cyano-4-pyridin-2-ylcyclohexyl)-4-(dimethylamino)but-2-enamide has been studied extensively in preclinical models for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-fibrotic, and anti-proliferative effects in various disease models, including asthma, pulmonary fibrosis, and cancer. In addition, (E)-N-(4-Cyano-4-pyridin-2-ylcyclohexyl)-4-(dimethylamino)but-2-enamide has been shown to improve insulin sensitivity and glucose metabolism in animal models of type 2 diabetes.
Propiedades
IUPAC Name |
(E)-N-(4-cyano-4-pyridin-2-ylcyclohexyl)-4-(dimethylamino)but-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-22(2)13-5-7-17(23)21-15-8-10-18(14-19,11-9-15)16-6-3-4-12-20-16/h3-7,12,15H,8-11,13H2,1-2H3,(H,21,23)/b7-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKNJGJBZOBLAD-FNORWQNLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1CCC(CC1)(C#N)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1CCC(CC1)(C#N)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4-Cyano-4-pyridin-2-ylcyclohexyl)-4-(dimethylamino)but-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

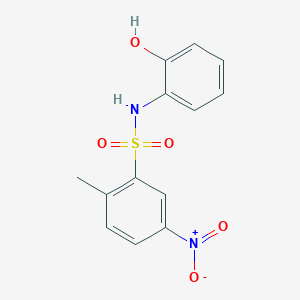
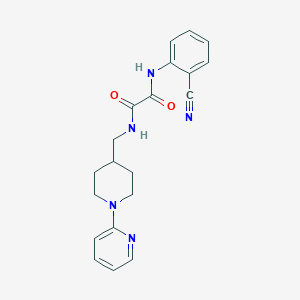
![N-{4-[3-(morpholin-4-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}butanamide](/img/structure/B2389254.png)

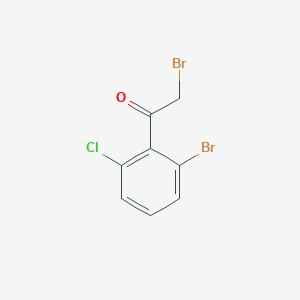

![6-Bromo-1,2-diazaspiro[2.5]oct-1-ene](/img/structure/B2389258.png)
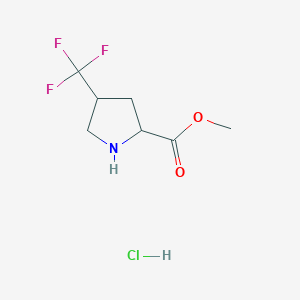
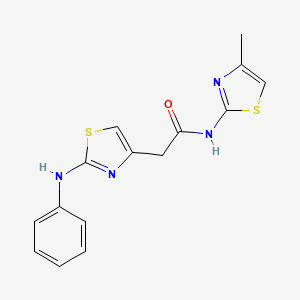
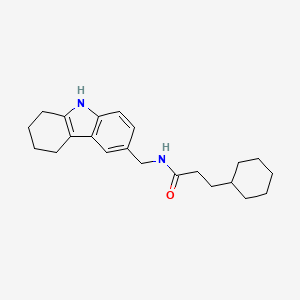
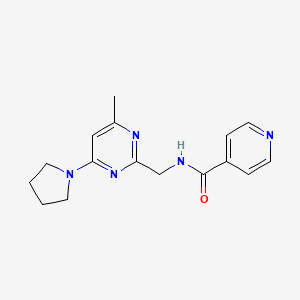
![3-(3,4-Dimethoxyphenyl)-6-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2389266.png)
![2-[4-(Ethylcarbamoyl)phenoxy]propanoic acid](/img/structure/B2389268.png)
